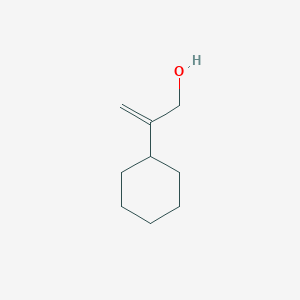

2-Cyclohexyl-2-propen-1-ol

Description

2-Cyclohexyl-2-propen-1-ol (CAS: 4352-44-7) is an allylic alcohol with a cyclohexyl substituent. Its molecular formula is C₉H₁₆O, and it has a molecular weight of 140.22 g/mol . The compound features a cyclohexyl group attached to a propenol (allyl alcohol) moiety, making it a versatile intermediate in organic synthesis. The allylic alcohol group enables reactivity in oxidation, addition, and esterification reactions, while the cyclohexyl group contributes to lipophilicity and steric bulk.

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-cyclohexylprop-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h9-10H,1-7H2 |

InChI Key |

NIPDNHBQVFQMJA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-cyclohexyl-2-propen-1-ol, differing in substituents, chain length, or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₆O | 140.22 | Cyclohexyl, allylic alcohol | Cyclohexyl-propenol backbone |

| (2E)-1-Cyclohexyl-2-buten-1-ol | C₁₀H₁₈O | 154.25 | Cyclohexyl, butenol | Extended carbon chain (C4 alcohol) |

| 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | C₁₅H₂₈O | 224.39 | Cyclohexanol, branched alkyl | Sterically hindered cyclohexanol |

| 2-Cyclohexen-1-ol | C₆H₁₀O | 98.14 | Cyclohexenol | Unsaturated cyclohexene ring |

| Carvyl propionate | C₁₃H₂₀O₂ | 208.30 | Ester (cyclohexenol derivative) | Propanoate ester of carvyl alcohol |

Physicochemical Properties

- Lipophilicity : The cyclohexyl group in this compound enhances lipophilicity compared to 2-cyclohexen-1-ol (C₆H₁₀O), which lacks the bulky substituent .

- Boiling Point : 2-Cyclohexen-1-ol has a reported boiling point of 169–170°C , while data for the target compound is unavailable.

- Reactivity : The allylic alcohol in this compound is more reactive toward oxidation than the ester group in carvyl propionate (C₁₃H₂₀O₂), which is stabilized by resonance .

Key Differences and Implications

Functional Groups: The ester in carvyl propionate reduces reactivity compared to the allylic alcohol in this compound, making the latter more suitable for synthetic modifications .

Steric Effects :

- 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (C₁₅H₂₈O) exhibits significant steric hindrance due to its branched substituents, limiting its utility in reactions requiring accessibility to the hydroxyl group .

Industrial Relevance :

- Carvyl propionate’s stability makes it preferable in fragrances, whereas this compound’s reactivity is advantageous in fine chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.